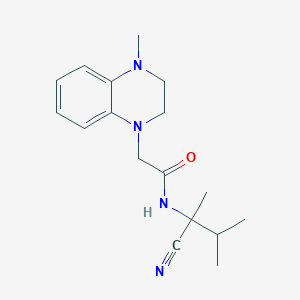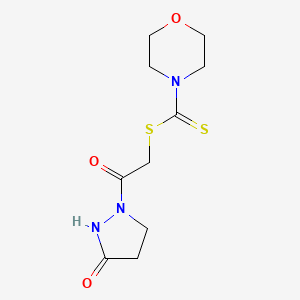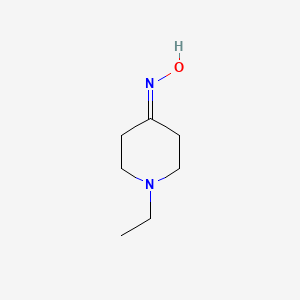
1-Ethylpiperidin-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpiperidin-4-one oxime is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . This compound belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. Oximes are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
In terms of pharmacokinetics, the properties of oximes can vary widely depending on their specific structures. Some general properties that influence their bioavailability include their degree of ionization, lipid solubility, and molecular size .
The action environment of a compound refers to how various factors, such as pH, temperature, and the presence of other molecules, can affect its activity. For oximes, these factors can influence their ability to penetrate biological membranes and reach their targets .
Biochemische Analyse
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure and properties of the oxime .
Cellular Effects
Some oximes have been found to have cytotoxic effects on human cervical carcinoma (HeLa) cells
Metabolic Pathways
Oximes are known to be involved in various metabolic pathways .
Vorbereitungsmethoden
1-Ethylpiperidin-4-one oxime can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs under mild conditions, and the product is obtained after purification.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Ethylpiperidin-4-one oxime undergoes various chemical reactions, including:
Beckmann Rearrangement: This reaction converts oximes into amides or nitriles, depending on the starting material. For example, oximes derived from ketones give amides, while those from aldehydes provide nitriles.
Addition Reactions: Carbon-centered radicals can add to the carbon-nitrogen double bond of oxime ethers. This reaction is regioselective and can lead to the formation of highly substituted cyclopentanes and cyclohexanes.
Cyclization Reactions: Oxime ethers can undergo radical cyclization to form five-membered or six-membered rings.
Common reagents used in these reactions include acids, bases, and radical initiators. The major products formed depend on the specific reaction conditions and the nature of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-Ethylpiperidin-4-one oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Piperidine derivatives, including this compound, exhibit antimicrobial and antifungal activities. They are investigated for their potential use in developing new therapeutic agents.
Industry: It is used in the production of corrosion inhibitors for mild steel in acidic environments.
Vergleich Mit ähnlichen Verbindungen
1-Ethylpiperidin-4-one oxime can be compared with other similar compounds, such as:
1,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime: This compound is used as a corrosion inhibitor and exhibits different electronic properties due to its substituents.
3,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime: Another corrosion inhibitor with distinct physical adsorption characteristics.
3-Isopropyl-2,6-diphenyl-piperidin-4-one oxime: Known for its mixed-type inhibition properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-3-7(8-10)4-6-9/h10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQOVJQOSPDVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=NO)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
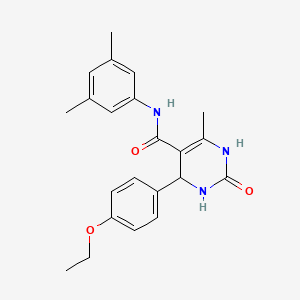
![5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2631001.png)
![N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631002.png)
![ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2631003.png)
![N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide](/img/structure/B2631004.png)


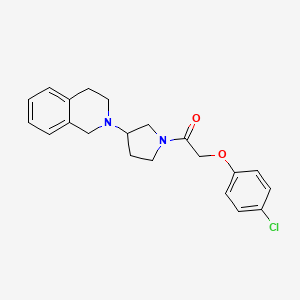

![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline](/img/structure/B2631015.png)
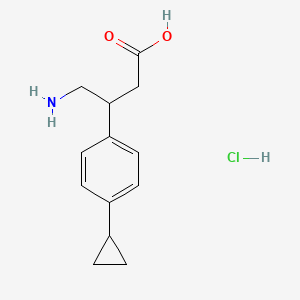
![N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2631017.png)
